2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps:
Nitration: The starting material, often a fluorobenzene derivative, undergoes nitration to introduce the nitro group at the desired position.
Cyclization: The nitrated intermediate is then subjected to cyclization reactions to form the isoindole core. This step often involves the use of strong acids or bases as catalysts.
Hydrogenation: The final step involves the reduction of the nitro group to form the desired tetrahydroisoindole dione structure. This can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.
Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical probes.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity for certain molecular targets, while the nitro group can participate in redox reactions, influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrophenyl isocyanate: Shares the fluorinated nitrophenyl group but differs in the functional groups attached to the core structure.
2-Fluoro-5-nitroaniline: Similar in having a fluorinated nitrophenyl group but with an amine group instead of the isoindole dione structure.
Uniqueness
2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its combination of a fluorinated nitrophenyl group with a tetrahydroisoindole dione core. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(2-fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c15-11-6-5-8(17(20)21)7-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-2,5-7,9-10H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYNIGIJFVEIBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=C(C=CC(=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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